![molecular formula C23H21IN2O5S B12629629 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid CAS No. 918666-70-3](/img/structure/B12629629.png)
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound that features a combination of iodine, sulfamoyl, and benzamido functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of the sulfamoyl and benzamido groups is achieved through subsequent reactions involving appropriate reagents and catalysts. Common synthetic routes include:
Sulfamoylation: This step involves the reaction of the iodinated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfamoylated intermediate with a benzamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Applications De Recherche Scientifique
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the sulfamoyl and benzamido groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Unique due to the presence of both iodine and sulfamoyl groups.
5-Iodo-2-{4-[(3-phenylpropyl)carbamoyl]benzamido}benzoic acid: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
5-Bromo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid: Bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique properties, such as enhanced reactivity and the ability to participate in halogen bonding. This makes it distinct from similar compounds with different halogens or functional groups.
Propriétés
Numéro CAS |
918666-70-3 |
|---|---|
Formule moléculaire |
C23H21IN2O5S |
Poids moléculaire |
564.4 g/mol |
Nom IUPAC |
5-iodo-2-[[4-(3-phenylpropylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H21IN2O5S/c24-18-10-13-21(20(15-18)23(28)29)26-22(27)17-8-11-19(12-9-17)32(30,31)25-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13,15,25H,4,7,14H2,(H,26,27)(H,28,29) |
Clé InChI |
ZVGPESOVCFEEHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
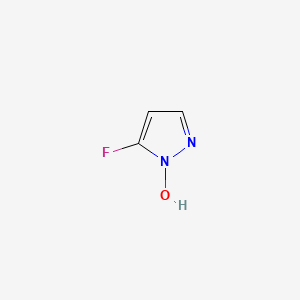
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
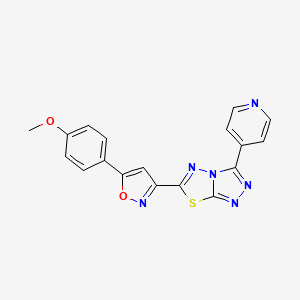

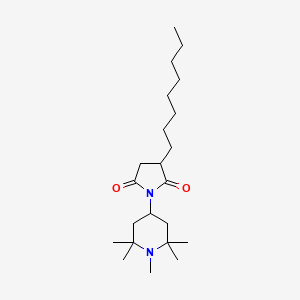
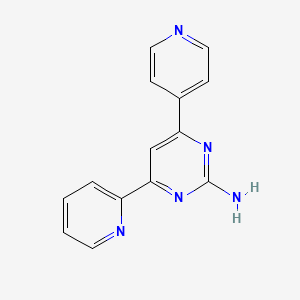
![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
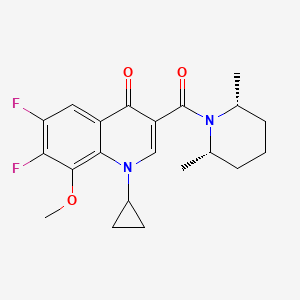
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
